molecular formula C7H11ClN2O2 B1379849 1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride CAS No. 1864057-49-7

1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride

Cat. No. B1379849
M. Wt: 190.63 g/mol
InChI Key: JFMUBQUBCIEQBN-UHFFFAOYSA-N
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Description

“1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride” is a chemical compound . It belongs to the group of heterocyclic organic compounds.


Molecular Structure Analysis

The molecular weight of “1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride” is approximately 190.63 . The InChI code is 1S/C7H10N2O2.ClH/c10-6-1-5 (7 (11)9-6)4-2-8-3-4;/h4-5,8H,1-3H2, (H,9,10,11);1H .


Physical And Chemical Properties Analysis

“1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride” is a powder . It has a molecular weight of 190.63 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

Research on 1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride has contributed to the field of chemical synthesis and reaction mechanisms. Studies have explored its role in acetylenic dimerization under basic conditions, highlighting the potential for synthesizing amino acetylenic amide derivatives. This research provides insights into the dimerization product of acetylenic compounds, offering a basis for understanding reaction mechanisms in organic chemistry (Muhi-eldeen, Al-kaissi, & Al-Muhtaseb, 2015).

Asymmetric Synthesis

The compound has been instrumental in asymmetric synthesis research, particularly in the creation of novel 3-(pyrrol-1-yl)-azetidin-2-ones. This work has led to an alternative synthetic route enabling the tandem transformation of proline to pyrrole, followed by intramolecular chirality transfer to the β-lactams ring, showcasing the compound's utility in synthesizing structurally complex and stereochemically rich molecules (Yadav et al., 2022).

Antimicrobial and Antitubercular Studies

A strategic approach to the synthesis of functionalized spirooxindole pyrrolidine derivatives, incorporating 1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride, has led to the discovery of compounds with promising in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This signifies the compound's potential as a precursor in the development of new antimicrobial agents (Haddad et al., 2015).

Anticonvulsant Properties

Research has also delved into the anticonvulsant properties of derivatives of 1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride. The synthesis and testing of these derivatives have contributed to the understanding of potential treatments for epilepsy, with certain compounds exhibiting significant anticonvulsant activity in preclinical models (Obniska et al., 2005).

Computational Studies

Computational perspectives on molecules derived from 1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride have shed light on their equilibrium geometry, vibrational spectra, and electronic structure. These studies are crucial for understanding the molecular basis of the antioxidant activity and furthering the development of novel antioxidants (Boobalan et al., 2014).

Safety And Hazards

The compound has been associated with hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(azetidin-3-yl)pyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c10-6-1-2-7(11)9(6)5-3-8-4-5;/h5,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMUBQUBCIEQBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride

CAS RN

1864057-49-7
Record name 2,5-Pyrrolidinedione, 1-(3-azetidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864057-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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